molecular formula C8H16N2O B045475 trans-4-(Aminomethyl)cyclohexanecarboxamide CAS No. 121487-74-9

trans-4-(Aminomethyl)cyclohexanecarboxamide

Cat. No.: B045475
CAS No.: 121487-74-9
M. Wt: 156.23 g/mol
InChI Key: RSILLSRLAWUTAY-UHFFFAOYSA-N
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Description

4-(aminomethyl)Cyclohexanecarboxamide is an organic compound with the molecular formula C8H16N2O It is a derivative of cyclohexane, featuring an aminomethyl group and a carboxamide group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)Cyclohexanecarboxamide typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanecarboxylic acid.

    Formation of Intermediate: The carboxylic acid is converted to its corresponding ester using an alcohol and an acid catalyst.

    Reduction: The ester is then reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride.

    Amination: The alcohol is converted to the corresponding amine using reagents like ammonia or an amine source under suitable conditions.

    Formation of Carboxamide: Finally, the amine is reacted with a carboxylic acid derivative (such as an acid chloride) to form the desired 4-(aminomethyl)Cyclohexanecarboxamide.

Industrial Production Methods

In an industrial setting, the production of 4-(aminomethyl)Cyclohexanecarboxamide may involve similar steps but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)Cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The aminomethyl group can participate in substitution reactions, where the amino group is replaced by other functional groups.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be employed.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced forms such as primary amines.

    Substitution: Substituted derivatives with various functional groups.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

4-(aminomethyl)Cyclohexanecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Materials Science: The compound is explored for its potential in creating novel materials with specific properties, such as polymers and coatings.

    Biological Studies: It serves as a tool in studying biological processes and pathways, particularly those involving amine and carboxamide functionalities.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)Cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence pathways related to neurotransmission, inflammation, and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxamide: Lacks the aminomethyl group, resulting in different reactivity and applications.

    4-(aminomethyl)Cyclohexanol: Contains a hydroxyl group instead of a carboxamide group, leading to different chemical properties.

    4-(aminomethyl)Cyclohexanecarboxylic acid: Features a carboxylic acid group instead of a carboxamide group, affecting its reactivity and applications.

Uniqueness

4-(aminomethyl)Cyclohexanecarboxamide is unique due to the presence of both aminomethyl and carboxamide groups, which confer distinct chemical properties and reactivity. This combination makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-(aminomethyl)cyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSILLSRLAWUTAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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